![molecular formula C12H15NO4 B1200448 4-[(4-Methoxybenzoyl)amino]butansäure CAS No. 72432-14-5](/img/structure/B1200448.png)

4-[(4-Methoxybenzoyl)amino]butansäure

Übersicht

Beschreibung

Synthesis Analysis

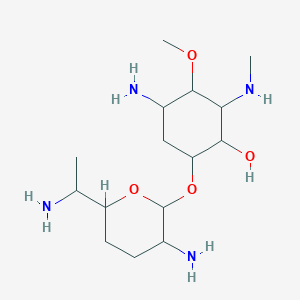

The synthesis of 4-[(4-Methoxybenzoyl)amino]butanoic acid analogs involves strategic steps that ensure the introduction of functional groups at specific positions on the molecule. For instance, the stereoselective synthesis of a conformationally constrained analogue of aspartic acid involves a regioselective 1,3-dipolar cycloaddition, followed by condensation and highly stereoselective nucleophilic attacks to introduce the amino and carboxylic acid functionalities (Conti et al., 2007). This method highlights the complexity and precision required in the synthesis of such molecules.

Molecular Structure Analysis

The molecular structure of 4-[(4-Methoxybenzoyl)amino]butanoic acid and its derivatives is pivotal in determining their chemical behavior and interactions. Vibrational spectroscopy studies, including FTIR and FT-Raman, provide insights into the fundamental modes, combinations, and overtone bands of similar compounds, enabling a deeper understanding of their structural characteristics (Poiyamozhi et al., 2012).

Chemical Reactions and Properties

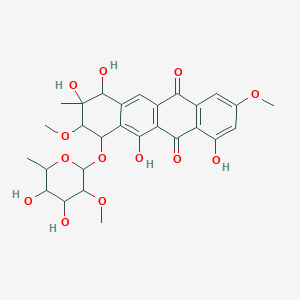

4-[(4-Methoxybenzoyl)amino]butanoic acid and related compounds participate in various chemical reactions, highlighting their reactivity and potential for further modification. The electrochemical study and synthesis of compounds demonstrate the ability of these molecules to undergo reactions such as electro-decarboxylation, highlighting their versatile chemical properties (Golabi & Nematollahi, 1997).

Physical Properties Analysis

The physical properties of 4-[(4-Methoxybenzoyl)amino]butanoic acid derivatives, such as melting points, solubility, and crystallinity, are essential for their application in different fields. Studies on related compounds, like the synthesis and stereochemistry of methacrylic polymers derived from aminosalicylic acids, provide valuable insights into how structural differences affect physical properties like glass transition temperatures (Elvira & Román, 1997).

Wissenschaftliche Forschungsanwendungen

Proteomforschung

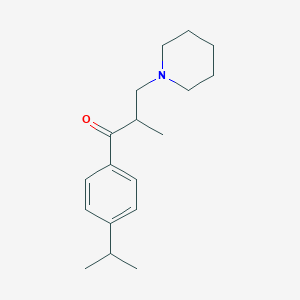

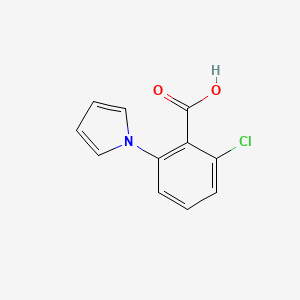

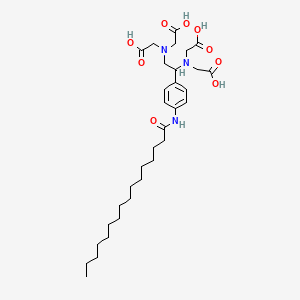

4-[(4-Methoxybenzoyl)amino]butansäure: wird aufgrund ihrer biochemischen Eigenschaften in der Proteomforschung eingesetzt. Sie dient als Vorläufer bei der Synthese von Peptiden und Proteinen für experimentelle Zwecke {svg_1}. Ihre Stabilität und Reaktivität machen sie geeignet, um spezifische Proteinsequenzen zu erstellen, die zur Untersuchung der Proteinstruktur, -funktion und -interaktionen verwendet werden können.

Neurotransmitter-Studien

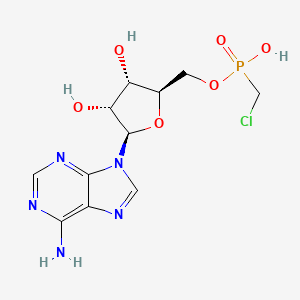

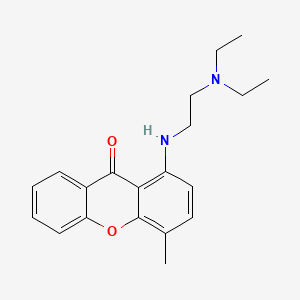

Diese Verbindung weist strukturelle Ähnlichkeiten mit GABA (Gamma-Aminobuttersäure) auf, einem wichtigen inhibitorischen Neurotransmitter im zentralen Nervensystem. Sie kann verwendet werden, um die GABA-Rezeptoraktivität zu untersuchen und die Rolle der GABAergen Signalübertragung bei neurologischen Erkrankungen zu verstehen {svg_2}.

Potenzial als chemischer Chaperon

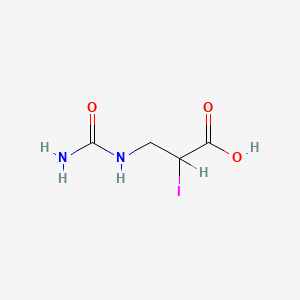

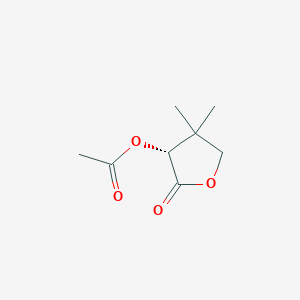

Forschungen haben gezeigt, dass Derivate von 4-Phenylbuttersäure, einer mit This compound verwandten Verbindung, eine chemische Chaperonaktivität aufweisen. Dies deutet auf mögliche Anwendungen bei der Untersuchung von Proteinfaltungskrankheiten wie neurodegenerativen Erkrankungen hin {svg_3}.

Synthetisches Zwischenprodukt

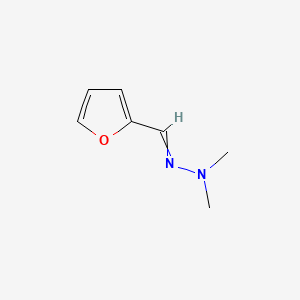

Die Verbindung dient als synthetisches Zwischenprodukt in der organischen Chemie. Sie kann aufgrund ihrer reaktiven Carbonsäuregruppe zur Synthese verschiedener anderer Verbindungen verwendet werden, darunter Pharmazeutika und komplexe organische Moleküle {svg_4}.

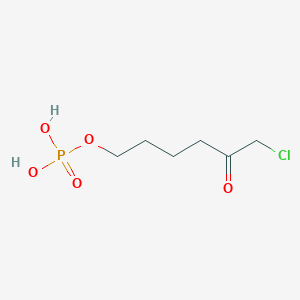

Photopharmakologie

Im Bereich der Photopharmakologie wird This compound zur Entwicklung von lichtaktivierten Medikamenten verwendet. Ihre Struktur ermöglicht Modifikationen, die die Steuerung der Arzneimittelwirkung mit Licht ermöglichen und so eine Methode für die gezielte Therapie mit reduzierten Nebenwirkungen bieten {svg_5}.

Hemmung der Histondeacetylase

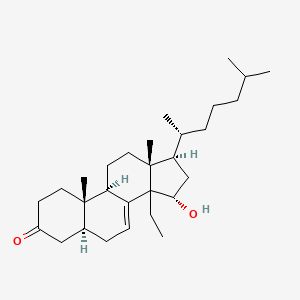

Obwohl die Verbindung nicht direkt als Histondeacetylase (HDAC)-Inhibitor verwendet wird, legt ihre Struktur nahe, dass sie modifiziert werden könnte, um die HDAC-Hemmung zu untersuchen. HDAC-Inhibitoren sind wichtig für epigenetische Therapien bei Krebs und anderen Krankheiten {svg_6}.

Eigenschaften

IUPAC Name |

4-[(4-methoxybenzoyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-17-10-6-4-9(5-7-10)12(16)13-8-2-3-11(14)15/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTVZKSCFQIBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222721 | |

| Record name | N-anisoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72432-14-5 | |

| Record name | 4-p-Anisamidobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Anisoyl-GABA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-anisoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)

![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)